molecular formula C17H23N3O3 B5903681 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid

2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid

Cat. No. B5903681
M. Wt: 317.4 g/mol
InChI Key: LXJCMRIRXJNNPP-UHFFFAOYSA-N
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Description

2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid, also known as IBOA, is a chemical compound that has been extensively studied in the field of scientific research. It belongs to the class of oxadiazole derivatives and has been found to have various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The exact mechanism of action of 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes and proteins involved in the inflammatory response. 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid has also been found to reduce the production of reactive oxygen species (ROS), which are known to contribute to inflammation and tissue damage. In addition, 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid has several advantages for lab experiments. It has been shown to have high stability and is soluble in water and organic solvents. 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid has some limitations in lab experiments. It has been found to have low bioavailability, which may limit its effectiveness in vivo. In addition, 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid. One direction is to investigate the potential of 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid as a therapeutic agent for inflammatory diseases and cancer. Further studies are needed to determine the optimal dose and route of administration for 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid. Another direction is to investigate the mechanism of action of 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid in more detail. Understanding the molecular targets of 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid may lead to the development of more potent and selective analogs. Finally, future studies may investigate the potential of 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid as a lead compound for the development of new drugs with improved pharmacological properties.

Synthesis Methods

2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid can be synthesized using various methods, including the reaction of ethyl 2-aminobenzoate with isobutyl isocyanate in the presence of a base. The reaction yields the intermediate compound, which is then reacted with 5-(chloromethyl)-1,2,4-oxadiazole-3-carbaldehyde to produce 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid. The synthesis method has been optimized to yield high purity and high yield of 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid.

Scientific Research Applications

2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been found to have antimicrobial, antifungal, and antiviral properties. 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid has also been shown to have potent anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In addition, 2-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)benzoic acid has been found to have anticancer properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-[[ethyl-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-4-20(10-13-7-5-6-8-14(13)17(21)22)11-15-18-16(23-19-15)9-12(2)3/h5-8,12H,4,9-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJCMRIRXJNNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1C(=O)O)CC2=NOC(=N2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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